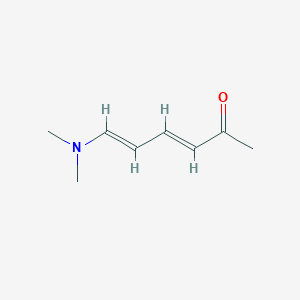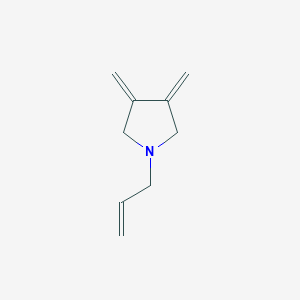
3,4-Dimethylidene-1-prop-2-enylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylidene-1-prop-2-enylpyrrolidine, also known as DPP, is a compound that has gained significant attention in the scientific community due to its potential for various applications. DPP is a bicyclic nitrogen-containing compound that is structurally similar to nicotine. It has been found to possess several interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is not fully understood, but it is believed to involve the interaction of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine with various receptors in the body. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to bind to nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in a variety of physiological processes such as learning, memory, and attention. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has also been found to interact with other receptors, including the dopamine transporter (DAT) and the sigma-1 receptor.
Biochemical and physiological effects:
3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess several interesting biochemical and physiological effects. It has been found to enhance cognitive function and memory in animal models, possibly through its interaction with nAChRs. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has also been found to possess antioxidant properties, which may make it useful in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is its excellent charge transport properties, which make it an ideal candidate for use in organic electronics. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials have been found to possess high charge carrier mobilities, making them suitable for use in OFETs and OPVs. However, 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is a relatively complex molecule, and its synthesis can be challenging. Additionally, 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is not very soluble in common solvents, which can make it difficult to work with in the laboratory.
Direcciones Futuras
There are several areas of future research that could be explored with respect to 3,4-Dimethylidene-1-prop-2-enylpyrrolidine. One area of interest is the development of new synthetic methods for the production of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials. Another area of interest is the investigation of the potential use of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine and its interaction with various receptors in the body.
Métodos De Síntesis
The synthesis of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,5-dimethylfuran with methylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride to produce 3,4-Dimethylidene-1-prop-2-enylpyrrolidine. Other methods of synthesis have also been reported, including the use of various reagents such as lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess several interesting properties that make it a promising candidate for various applications. One of the most significant applications of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is in the field of organic electronics. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials have also been investigated for use in organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
176249-80-2 |
|---|---|
Nombre del producto |
3,4-Dimethylidene-1-prop-2-enylpyrrolidine |
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
3,4-dimethylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C9H13N/c1-4-5-10-6-8(2)9(3)7-10/h4H,1-3,5-7H2 |
Clave InChI |
LSLJMKSDHJVIDC-UHFFFAOYSA-N |
SMILES |
C=CCN1CC(=C)C(=C)C1 |
SMILES canónico |
C=CCN1CC(=C)C(=C)C1 |
Sinónimos |
Pyrrolidine, 3,4-bis(methylene)-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




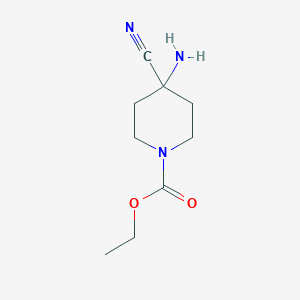
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)

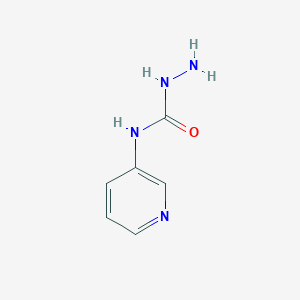
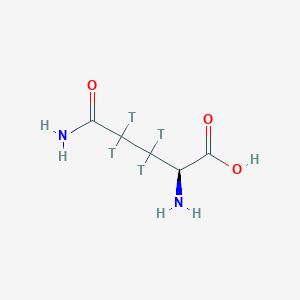


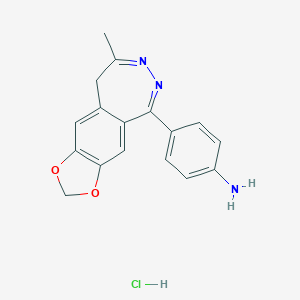
![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

